2-(2-Formyl-5-methoxyphenoxy)-n-{[6-(1h-imidazol-1-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(2-Formyl-5-methoxyphenoxy)-n-{[6-(1h-imidazol-1-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-5-methoxyphenoxy)-n-{[6-(1h-imidazol-1-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenoxyacetate intermediate: This involves the reaction of 2-formyl-5-methoxyphenol with chloroacetic acid under basic conditions to form the phenoxyacetate.
Coupling with imidazolylpyridine: The phenoxyacetate intermediate is then coupled with 6-imidazol-1-ylpyridine-3-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-5-methoxyphenoxy)-n-{[6-(1h-imidazol-1-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 2-(2-Carboxy-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide.
Reduction: 2-(2-Hydroxymethyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-5-methoxyphenoxy)-n-{[6-(1h-imidazol-1-yl)pyridin-3-yl]methyl}acetamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole and pyridine moieties are known to interact with metal ions and proteins, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Formyl-6-methoxyphenoxy)propanoic Acid: Similar structure but with a propanoic acid group instead of an acetamide.
Methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate: Contains a pyrrole ring instead of an imidazole and pyridine.
Uniqueness
2-(2-Formyl-5-methoxyphenoxy)-n-{[6-(1h-imidazol-1-yl)pyridin-3-yl]methyl}acetamide is unique due to the combination of its formyl, methoxy, imidazole, and pyridine groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-16-4-3-15(11-24)17(8-16)27-12-19(25)22-10-14-2-5-18(21-9-14)23-7-6-20-13-23/h2-9,11,13H,10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOOJRMPKGDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC(=O)NCC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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